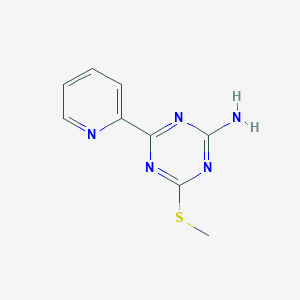

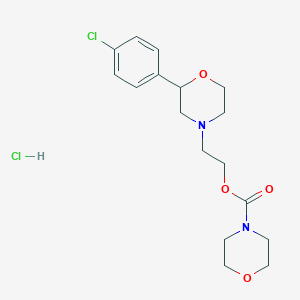

2-Aminomethyl-1-benzyl-piperidine

説明

Synthesis Analysis

The compound has been synthesized through various methods, including direct functionalization and cyclization reactions. Notably, piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their biological activities, indicating the significance of the 2-aminomethyl-1-benzyl-piperidine scaffold in medicinal chemistry (Sugimoto et al., 1990).

Molecular Structure Analysis

Detailed molecular structure analyses using techniques like FT-IR, FT-Raman, UV-Vis, and NMR have been conducted to determine the geometric parameters, vibrational assignments, and electronic properties of 2-aminomethyl-1-benzyl-piperidine derivatives. These studies offer insights into the conformational preferences and reactive sites of these molecules (Janani et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-aminomethyl-1-benzyl-piperidine derivatives have been explored through various reactions, including [3 + 3] cyclizations and Suzuki–Miyaura coupling reactions. These studies demonstrate the versatility of the piperidine scaffold in synthesizing complex molecular architectures with potential pharmacological applications (Zhang et al., 2021).

Physical Properties Analysis

The physical properties of 2-aminomethyl-1-benzyl-piperidine and its derivatives, such as solubility, melting point, and crystal structure, have been characterized to facilitate their application in drug formulation and material science. Crystallographic studies have provided detailed insights into the solid-state arrangements and potential intermolecular interactions within these compounds (Sudhakar et al., 2005).

Chemical Properties Analysis

Investigations into the chemical properties of 2-aminomethyl-1-benzyl-piperidine have highlighted its reactivity and potential as a building block for the synthesis of a wide range of chemical entities. Studies on the electrophilic and nucleophilic sites, as well as the electronic characteristics of these molecules, support their utility in the design of novel compounds with desired biological activities (Kilic et al., 2008).

科学的研究の応用

2-Aminomethyl-1-benzyl-piperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

-

Pharmaceutical Industry

- Summary of Application : Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .

- Results or Outcomes : The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

-

Organic Chemistry

- Summary of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Methods of Application : An efficient method for the synthesis of 1,2 diamines from aldehydes through proline catalyzed asymmetric α amination followed by reductive amination is reported .

- Results or Outcomes : This methodology is successfully explored in the synthesis of 2 aminomethyl and 3 amino pyrrolidines and piperidines .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

特性

IUPAC Name |

(1-benzylpiperidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWRQRNCULDABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439969 | |

| Record name | 2-Aminomethyl-1-benzyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminomethyl-1-benzyl-piperidine | |

CAS RN |

170701-98-1 | |

| Record name | 1-(Phenylmethyl)-2-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170701-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminomethyl-1-benzyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzylpiperidin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)

![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)